4-Chloro-2-nitro-1-((4-phenylpiperazinyl)sulfonyl)benzene
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Overview
Description
4-Chloro-2-nitro-1-((4-phenylpiperazinyl)sulfonyl)benzene is a complex organic compound characterized by its unique structure, which includes a chloro group, a nitro group, and a phenylpiperazinylsulfonyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-nitro-1-((4-phenylpiperazinyl)sulfonyl)benzene typically involves multiple steps, starting with the nitration of a chlorobenzene derivative to introduce the nitro group. This is followed by sulfonylation with a phenylpiperazine derivative under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and sulfonylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-nitro-1-((4-phenylpiperazinyl)sulfonyl)benzene undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of nitro derivatives with additional oxygen functionalities.
Reduction: Formation of 4-amino-2-chloro-1-((4-phenylpiperazinyl)sulfonyl)benzene.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-2-nitro-1-((4-phenylpiperazinyl)sulfonyl)benzene has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Chloro-2-nitro-1-((4-phenylpiperazinyl)sulfonyl)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro and sulfonyl groups play crucial roles in its reactivity and binding affinity. The compound may exert its effects through pathways involving oxidative stress, enzyme inhibition, or receptor modulation.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-nitroaniline: Similar structure but lacks the phenylpiperazinylsulfonyl group.
4-Nitro-1-((4-phenylpiperazinyl)sulfonyl)benzene: Similar but without the chloro group.
2-Chloro-4-nitrophenol: Similar but with different functional groups.
Uniqueness
4-Chloro-2-nitro-1-((4-phenylpiperazinyl)sulfonyl)benzene is unique due to the presence of both the chloro and nitro groups along with the phenylpiperazinylsulfonyl moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(4-chloro-2-nitrophenyl)sulfonyl-4-phenylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O4S/c17-13-6-7-16(15(12-13)20(21)22)25(23,24)19-10-8-18(9-11-19)14-4-2-1-3-5-14/h1-7,12H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFQAKTVSSWBRIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)C3=C(C=C(C=C3)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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